Ethyl [(6-chloropyridazin-3-yl)sulfanyl]acetate
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Overview
Description
(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester is an organic compound with a unique structure that includes a chloro-substituted pyridazine ring and a sulfanyl-acetic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Chlorination: The pyridazine ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The chlorinated pyridazine is reacted with a thiol compound to form the sulfanyl group.
Esterification: Finally, the acetic acid group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alkoxides, in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of chloro-substituted pyridazines with biological macromolecules.
Mechanism of Action
The mechanism of action of (6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The chloro group can participate in halogen bonding, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid methyl ester: Similar structure but with a methyl ester group.
(6-Chloro-pyridazin-3-ylsulfanyl)-propionic acid ethyl ester: Similar structure but with a propionic acid group.
Uniqueness
(6-Chloro-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester is unique due to its specific combination of a chloro-substituted pyridazine ring and a sulfanyl-acetic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9ClN2O2S |
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Molecular Weight |
232.69 g/mol |
IUPAC Name |
ethyl 2-(6-chloropyridazin-3-yl)sulfanylacetate |
InChI |
InChI=1S/C8H9ClN2O2S/c1-2-13-8(12)5-14-7-4-3-6(9)10-11-7/h3-4H,2,5H2,1H3 |
InChI Key |
AEPUYOQGNPWFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(C=C1)Cl |
Origin of Product |
United States |
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